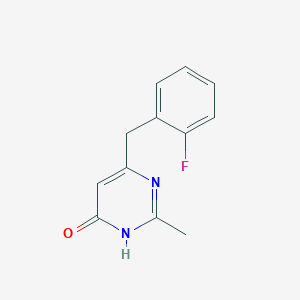

6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol

描述

属性

IUPAC Name |

4-[(2-fluorophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c1-8-14-10(7-12(16)15-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGBFZKPHOUNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1)CC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article aims to synthesize existing research findings on the biological activity of this compound, emphasizing its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a fluorobenzyl moiety attached to a pyrimidin-4-ol structure. The fluorine atom enhances lipophilicity, which may influence its biological activity by affecting membrane permeability and receptor interactions.

Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that related pyrimidine compounds effectively inhibited cyclooxygenase-2 (COX-2) activity, an enzyme crucial in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be comparable to that of standard anti-inflammatory drugs such as celecoxib .

Table 1: Comparison of COX-2 Inhibition Potencies

| Compound | IC50 (μmol) |

|---|---|

| This compound | Not specified |

| Celecoxib | 0.04 ± 0.01 |

| Other Pyrimidines | 0.04 ± 0.09 |

This suggests a promising avenue for further exploration of this compound in treating inflammatory diseases.

The mechanisms underlying the biological activities of pyrimidines often involve the modulation of key signaling pathways. For instance, p38 MAP kinase inhibitors have demonstrated potential in reducing cytokine production, which is pivotal in inflammatory responses and autoimmune diseases . The structural modifications leading to enhanced pharmacokinetic profiles suggest that similar strategies could be applied to optimize this compound for improved efficacy.

Case Studies

A longitudinal case study approach can provide insights into the real-world applications and effectiveness of this compound in clinical settings. Such studies can examine patient responses to treatment with this compound, particularly in inflammatory conditions or infections where traditional therapies have failed.

Case Study Example : A hypothetical case study could involve patients with chronic inflammatory diseases treated with a regimen including this compound, monitoring clinical outcomes such as symptom relief, biomarker changes (e.g., cytokine levels), and side effects over a defined period.

相似化合物的比较

Key Observations:

- Halogen Effects : Fluorine and chlorine substituents increase molecular weight and electronegativity. The 2-fluorobenzyl group in the target compound offers a balance of steric bulk and electronic effects, whereas the 4-iodophenyl analog (312.11 g/mol) faces stability issues, leading to its discontinuation .

- Reactivity : The chloromethyl group in 6-(chloromethyl)-2-phenylpyrimidin-4-ol makes it highly reactive, suitable for further functionalization . In contrast, the methoxymethyl group in 6-(methoxymethyl)-2-phenylpyrimidine-4-ol improves solubility but introduces irritant properties .

- Sulfur vs. Oxygen : The thioether analog () has a higher molecular weight (270.71 g/mol) and increased lipophilicity compared to oxygen-based derivatives, which may enhance membrane permeability .

准备方法

General Synthetic Strategy

The synthesis of 6-(2-fluorobenzyl)-2-methylpyrimidin-4-ol typically involves:

- Starting from suitably substituted pyrimidine precursors, often 2,4-dimethoxy- or 2,4-dimethoxypyrimidines.

- Introduction of the 2-fluorobenzyl group at the C-6 position via lithiation and nucleophilic substitution or addition.

- Subsequent deprotection or modification steps to yield the target pyrimidin-4-ol structure.

This approach leverages lithiation chemistry, enabling carbon-carbon bond formation at the pyrimidine ring with high regioselectivity.

Lithiation and Nucleophilic Addition Method

A key method for introducing the 2-fluorobenzyl substituent involves lithiation of the pyrimidine ring followed by reaction with 2-fluorobenzyl-containing electrophiles.

-

- The pyrimidine precursor (e.g., 2,4-dimethoxy-6-methylpyrimidine) is dissolved in anhydrous tetrahydrofuran (THF).

- Cooling to low temperatures (e.g., −70 °C) is employed to control reactivity.

- Lithium diisopropylamide (LDA) is added dropwise to generate the lithio intermediate at C-6.

- 2-Fluorobenzyl electrophiles such as 2-fluorophenylacetone or 4-fluoroacetophenone are added to the reaction mixture.

- The reaction proceeds with nucleophilic addition to the carbonyl group, forming a 2-hydroxypropyl side chain attached to the pyrimidine ring.

- Workup involves neutralization, extraction, and purification by chromatography.

-

- Temperature: Initially −70 °C, then raised to −55 °C during lithiation.

- Solvent: Anhydrous THF.

- Reaction time: Several hours (e.g., 3 h post electrophile addition).

- Atmosphere: Inert (argon or nitrogen) to prevent side reactions.

-

- Yields for intermediates such as 6-[2-(2’-fluorobenzyl)-2-hydroxypropyl]-2,4-dimethoxypyrimidine are typically moderate to good (e.g., 66.4% yield reported).

- Purification by column chromatography yields crystalline products with defined melting points.

This method allows the introduction of the 2-fluorobenzyl group with control over stereochemistry and functional group compatibility.

Following the introduction of the fluorobenzyl side chain, deprotection of methoxy groups at C-2 and C-4 positions is required to yield the pyrimidin-4-ol structure.

- Deprotection Reagents :

- Sodium iodide (NaI) and chlorotrimethylsilane (TMSCl) in anhydrous acetonitrile.

- Conditions :

- Stirring at room temperature for extended periods (e.g., 18 h), followed by heating (e.g., 60 °C for 3 h).

- Outcome :

- Conversion of 2,4-dimethoxypyrimidine derivatives to 2,4-dione pyrimidinols.

- The reaction proceeds under argon to maintain anhydrous conditions.

- Purification via chromatography yields the target this compound derivatives with good purity and defined melting points.

This step is critical for obtaining the biologically relevant pyrimidin-4-ol scaffold.

Alternative Synthetic Routes and Solvent Systems

- Use of organic solvents such as tetrahydrofuran (THF) is common for lithiation steps due to its ability to stabilize organolithium intermediates.

- Dimethylformamide (DMF) and other polar aprotic solvents may be employed for subsequent substitutions or modifications.

- The reaction atmosphere is typically inert (nitrogen or argon) to prevent moisture or oxygen interference.

- Temperature control is essential, with lithiation performed at sub-zero temperatures and subsequent reactions at ambient or elevated temperatures (up to 160 °C in some cases for related pyrimidine derivatives).

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Lithiation of pyrimidine | LDA (2 M in THF/heptane/ethylbenzene), 2-fluorophenylacetone | Anhydrous THF | −70 °C to −55 °C | Moderate | Controlled dropwise addition; inert atmosphere |

| Nucleophilic addition | 2-fluorophenylacetone or 4-fluoroacetophenone | Anhydrous THF | −55 °C to RT | Moderate | Forms 2-hydroxypropyl side chain |

| Deprotection to pyrimidin-4-ol | NaI, TMSCl | Anhydrous acetonitrile | RT (18 h), then 60 °C (3 h) | ~66 | Converts dimethoxy to diol form |

| Purification | Column chromatography | Various solvents | Ambient | — | Yields crystalline product |

Research Findings and Structural Confirmation

- Nuclear Magnetic Resonance (NMR) spectroscopy, especially $$^{13}C$$-NMR, confirms the presence of fluorine-substituted aromatic carbons and the pyrimidine ring carbons.

- Melting points and chromatographic behavior support purity and identity.

- Single-crystal X-ray diffraction (SC-XRD) studies on related pyrimidine derivatives confirm monoclinic crystal systems and detailed molecular conformations, supporting the synthetic approach's validity.

常见问题

Basic: What are the recommended synthetic routes for 6-(2-Fluorobenzyl)-2-methylpyrimidin-4-ol, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves reacting 2-fluorobenzyl halides with a substituted pyrimidine core. For example, analogous methods use cyclization of aryl ketones with urea/thiourea in ethanol under reflux with a base (e.g., NaOH) . Optimization strategies include:

- Solvent selection: Polar protic solvents (e.g., ethanol) enhance nucleophilic substitution.

- Catalyst use: Bases like K₂CO₃ may improve reaction rates.

- Temperature control: Reflux conditions (~80°C) balance reactivity and side-product formation.

Yield improvements (>70%) are achievable via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Answer:

- 1H NMR: Expect aromatic proton signals at δ 7.2–8.1 ppm (fluorobenzyl group) and a singlet for the pyrimidine methyl group (~δ 2.5 ppm). The hydroxyl proton may appear as a broad peak at δ 10–12 ppm .

- FTIR: A strong O–H stretch (~3200 cm⁻¹) and C–F vibrations (~1100 cm⁻¹) .

- Mass Spectrometry: Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₁₂H₁₂FN₂O). Fragmentation patterns may include loss of the fluorobenzyl group .

Advanced: How does the substitution pattern (e.g., 2-fluorobenzyl vs. other aryl groups) influence the biological activity of pyrimidin-4-ol derivatives, and what SAR studies support these observations?

Answer:

- Electron-withdrawing groups (e.g., fluorine at the benzyl 2-position) enhance metabolic stability and target binding via hydrophobic interactions .

- Comparative studies show that 2-fluorobenzyl derivatives exhibit higher anti-inflammatory activity than chlorinated analogs due to improved bioavailability .

- SAR data suggest that methyl groups at the pyrimidine 2-position reduce steric hindrance, favoring enzyme inhibition .

Advanced: What strategies can resolve contradictions in reported biological activity data for this compound across different studies?

Answer:

- Standardized assays: Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or pathogen strains. Use WHO-recommended protocols for reproducibility .

- Dose-response curves: Establish definitive MIC/IC₅₀ values by testing multiple concentrations (e.g., 0.1–100 μM) .

- Control compounds: Include reference drugs (e.g., ibuprofen for anti-inflammatory assays) to validate experimental setups .

Advanced: What computational methods are suitable for modeling the interaction of this compound with potential enzymatic targets?

Answer:

- Molecular docking (AutoDock/Vina): Predict binding modes to cyclooxygenase-2 (COX-2) or kinases by analyzing hydrogen bonds with the hydroxyl group and fluorobenzyl hydrophobic pockets .

- MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., Ser530 in COX-2) .

- QSAR models: Use descriptors like logP and polar surface area to correlate structure with activity .

Basic: What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage conditions be optimized?

Answer:

- pH stability: The compound degrades rapidly in acidic conditions (pH < 3) due to hydroxyl group protonation. Neutral or slightly basic buffers (pH 7–9) enhance stability .

- Thermal stability: Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid freeze-thaw cycles .

- Light sensitivity: Protect from UV exposure to prevent fluorobenzyl group decomposition .

Advanced: How can researchers design derivatives of this compound to enhance selectivity towards specific biological targets while minimizing off-target effects?

Answer:

- Bioisosteric replacement: Substitute the hydroxyl group with a methoxy or amino group to modulate hydrogen-bonding interactions .

- Hybrid molecules: Conjugate with morpholine or pyrazole moieties to target dual pathways (e.g., antimicrobial + anti-inflammatory) .

- Prodrug approaches: Introduce ester linkages to improve solubility and reduce hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。